molecular formula C11H13F3 B1390601 2,4-Dimethyl-1-(3,3,3-trifluoropropyl)benzene CAS No. 1099597-41-7

2,4-Dimethyl-1-(3,3,3-trifluoropropyl)benzene

Cat. No.: B1390601
CAS No.: 1099597-41-7
M. Wt: 202.22 g/mol
InChI Key: GIBIPSXXNAUFBL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of 2,4-Dimethyl-1-(3,3,3-trifluoropropyl)benzene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-1-(3,3,3-trifluoropropyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dimethyl-1-(3,3,3-trifluoropropyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of fluorinated compounds.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1-(3,3,3-trifluoropropyl)benzene involves its interaction with various molecular targets and pathways. The trifluoropropyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, and its fluorinated side chain can enhance its lipophilicity, affecting its distribution in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-1-(3,3,3-trifluoropropyl)benzene is unique due to the presence of both methyl and trifluoropropyl groups on the benzene ring. This combination imparts distinct physical and chemical properties, making it valuable for specific research applications .

Properties

IUPAC Name

2,4-dimethyl-1-(3,3,3-trifluoropropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3/c1-8-3-4-10(9(2)7-8)5-6-11(12,13)14/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBIPSXXNAUFBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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